molecular formula C9H16O2 B6262446 4-(propan-2-yl)oxane-4-carbaldehyde CAS No. 1522550-67-9

4-(propan-2-yl)oxane-4-carbaldehyde

Cat. No.: B6262446
CAS No.: 1522550-67-9
M. Wt: 156.22 g/mol
InChI Key: IHDMVHNHXUWILJ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by the presence of an oxane ring substituted with a propan-2-yl group and an aldehyde functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

CAS No.

1522550-67-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-propan-2-yloxane-4-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-8(2)9(7-10)3-5-11-6-4-9/h7-8H,3-6H2,1-2H3

InChI Key

IHDMVHNHXUWILJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOCC1)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with propan-2-yl groups under controlled conditions. One common method includes the use of oxane-4-carbaldehyde as a starting material, which is then subjected to alkylation with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 4-(propan-2-yl)oxane-4-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Propan-2-yl)oxane-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets, primarily enzymes that catalyze reactions involving aldehydes. The aldehyde group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme function and inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propan-2-yl)oxane-4-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

4-(Propan-2-yl)oxane-4-carbaldehyde, a derivative of butyraldehyde, has garnered attention for its potential biological activities. This compound, with the molecular formula C9H16O2, is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its unique structure and properties make it an interesting subject for biological research.

The compound is characterized by its physical properties:

  • Appearance : Colorless liquid
  • Boiling Point : 189-191°C
  • Melting Point : -20°C
  • Solubility : Highly soluble in polar solvents (water, ethanol, methanol)
  • pKa : 16.6 (moderately acidic)
  • Density : 0.91 g/mL

These properties facilitate its use in various chemical reactions and applications in biological systems.

Biological Properties

Research has indicated that 4-(propan-2-yl)oxane-4-carbaldehyde exhibits several significant biological activities:

Antibacterial Activity

Studies have demonstrated that this compound possesses antibacterial properties against common pathogens such as:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest its potential application in developing antibacterial agents or preservatives in pharmaceuticals and food industries.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. Further research is required to elucidate the specific mechanisms involved.

Toxicity and Safety

Toxicological assessments reveal that 4-(propan-2-yl)oxane-4-carbaldehyde exhibits low toxicity levels, making it relatively safe for handling in laboratory settings. However, standard safety precautions should still be observed due to its chemical nature.

Applications in Scientific Research

The compound's versatility extends to various applications:

  • Organic Synthesis : Used as a reagent or building block for synthesizing complex organic molecules.
  • Pharmaceutical Development : Potential candidate for drug formulation targeting bacterial infections and inflammation.
  • Agrochemical Production : As an intermediate in the synthesis of agricultural chemicals.

Current State of Research

Recent studies have focused on exploring the biological activities of 4-(propan-2-yl)oxane-4-carbaldehyde. Although significant progress has been made, including its antibacterial and anti-inflammatory properties, more comprehensive investigations are necessary to fully understand its potential uses and mechanisms of action.

Limitations and Future Directions

While promising, there are limitations to consider:

  • Yield during Synthesis : Current synthesis methods yield low amounts of the compound.
  • Need for Comprehensive Studies : Further research is essential to explore its full biological profile and potential therapeutic applications.

Future research directions may include:

  • Investigating the compound's efficacy in clinical settings.
  • Exploring modifications to enhance yield and biological activity.
  • Assessing the compound's interactions with various biological targets.

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